The Rise and Fall of Vofopitant Dihydrochloride: A Technical History of a Potent NK1 Receptor Antagonist
The Rise and Fall of Vofopitant Dihydrochloride: A Technical History of a Potent NK1 Receptor Antagonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Vofopitant Dihydrochloride, also known by its development code GR205171, emerged from research programs in the 1990s as a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Initially investigated for its broad-spectrum anti-emetic properties, its development trajectory later shifted towards its potential as an anxiolytic for treating conditions such as social phobia and post-traumatic stress disorder (PTSD). Despite promising preclinical data and early clinical findings, Vofopitant ultimately did not achieve market approval. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Vofopitant Dihydrochloride, detailing its mechanism of action, key experimental findings, and the signaling pathways it modulates.
Discovery and Historical Development
The discovery of Vofopitant was rooted in the broader exploration of tachykinin receptor antagonists as a novel class of therapeutic agents.[1] Substance P, the endogenous ligand for the NK1 receptor, was identified as a key neurotransmitter in pathways related to pain, inflammation, and emesis.[1][2] This led pharmaceutical companies to pursue the development of non-peptide NK1 receptor antagonists to overcome the poor pharmacokinetic properties of early peptide-based antagonists.[3]
Vofopitant (GR205171) was developed by Glaxo Wellcome (now GlaxoSmithKline) as a follow-up compound to earlier NK1 receptor antagonists.[4] Its chemical structure, (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride, was optimized for high affinity and selectivity for the human NK1 receptor.[4]
Initial preclinical studies demonstrated its potent anti-emetic effects in various animal models, positioning it as a promising candidate for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[4][5] Subsequently, the recognition of the NK1 receptor's role in the central nervous system's response to stress and anxiety led to the investigation of Vofopitant for psychiatric disorders.[6] Clinical trials were conducted to evaluate its efficacy in social phobia and PTSD. However, the compound did not demonstrate sufficient efficacy in these later-stage trials to warrant regulatory approval and its development was ultimately discontinued.[6]
Mechanism of Action
Vofopitant is a competitive antagonist of the NK1 receptor.[6] The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P.[7] The binding of Substance P to the NK1 receptor primarily activates the Gq/11 family of G-proteins.[7]
This activation initiates a downstream signaling cascade beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[7]
The activation of this pathway ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators. By competitively blocking the binding of Substance P to the NK1 receptor, Vofopitant inhibits this entire signaling cascade.
Quantitative Data
Binding Affinity
Vofopitant demonstrates high affinity for the NK1 receptor across multiple species, with a particularly high affinity for the human receptor. Its selectivity for the NK1 receptor over other neurokinin receptors (NK2, NK3) is also notable.
| Species | Receptor | Binding Affinity (pKi) | Reference |
| Human | NK1 | 10.6 | [8] |
| Rat | NK1 | 9.5 | [8] |
| Ferret | NK1 | 9.8 | [8] |
| - | NK2 | <5.0 (pIC50) | [8] |
| - | NK3 | <5.0 (pIC50) | [8] |
Table 1: Vofopitant Binding Affinities
Pharmacokinetic Profile
Pharmacokinetic data for Vofopitant has been generated in both preclinical species and humans. The following table summarizes key available parameters.
| Species | Dose | Route | Cmax | Tmax | t1/2 (half-life) | Bioavailability | Reference |
| Healthy Volunteers | 200 mg | Oral | - | 20-90 min | ~1 h | ~16% | [9] |
| Healthy Volunteers | 600 mg | Oral | - | - | - | 50% | [10] |
Table 2: Pharmacokinetic Parameters of Vofopitant and Related Compounds (Note: Data for Vofopitant is limited in publicly available literature; some data from related compounds is included for context.)
Clinical Efficacy
Clinical trials evaluated Vofopitant for the prevention of postoperative nausea and vomiting (PONV).
| Study | Indication | Comparator | Primary Endpoint | Result | Reference |
| Diemunsch et al. (1999) | PONV after major gynecological surgery | Placebo | Control of PONV over 24 hours | Vofopitant (25 mg i.v.) showed greater control of PONV than placebo. | [5] |
Table 3: Clinical Trial Results for Anti-emetic Efficacy of Vofopitant
Vofopitant was also investigated for the treatment of social anxiety disorder.
| Study | Indication | Comparator(s) | Primary Endpoint | Result | Reference |
| Furmark et al. | Social Phobia | Citalopram (B1669093), Placebo | Reduction in social anxiety symptoms | Short-term administration of Vofopitant (5 mg) and citalopram alleviated social anxiety. | [11] |
Table 4: Clinical Trial Results for Anxiolytic Efficacy of Vofopitant (Note: Detailed quantitative outcomes from this study are not readily available in the public domain.)
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
This model is a standard for evaluating the anti-emetic potential of drug candidates.[12][13][14]
-
Animals: Male ferrets are commonly used.
-
Housing: Animals are housed individually with free access to food and water, except for a brief fasting period before dosing.
-
Emetic Challenge: Cisplatin (B142131) is administered intravenously or intraperitoneally at a dose typically ranging from 5 to 10 mg/kg.[14]
-
Drug Administration: Vofopitant or vehicle is administered via a clinically relevant route (e.g., oral or intravenous) at a specified time before the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis, up to 72 hours for delayed emesis), and the number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
Elevated Plus-Maze in Gerbils
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[15][16][17] Gerbils are considered a good model for studying NK1 receptor antagonists due to the similarity of their NK1 receptors to humans.[18]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[19]
-
Animals: Male Mongolian gerbils are often used.
-
Drug Administration: Vofopitant or vehicle is administered intraperitoneally at various doses (e.g., 0.3, 1.0, 5.0 mg/kg) 30 minutes prior to testing.
-
Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period, typically 5 minutes.[18]
-
Data Collection: The session is recorded, and software is used to track the animal's movement. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.
Conclusion
Vofopitant Dihydrochloride represents a well-characterized, potent, and selective NK1 receptor antagonist. Its history illustrates a common trajectory in drug development, where an initial therapeutic indication (anti-emesis) gives way to exploration in other areas (anxiolytic) based on an evolving understanding of the target's role in pathophysiology. While Vofopitant did not ultimately reach the market, the extensive preclinical and clinical research conducted with this compound has significantly contributed to our understanding of the NK1 receptor system and its therapeutic potential. The data and methodologies detailed in this guide serve as a valuable resource for researchers and professionals in the ongoing development of novel therapeutics targeting the neurokinin pathways.
References
- 1. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antiemetic activity of the NK1 receptor antagonist GR205171 in the treatment of established postoperative nausea and vomiting after major gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of 19 double-blind placebo-controlled studies in social anxiety disorder (social phobia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the new benzodiazepine antagonist Ro 15-1788 in man following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mmpc.org [mmpc.org]
- 17. protocols.io [protocols.io]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]
